2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide
Description
This compound features a quinazolin-4(3H)-one core substituted with a 6-fluoro and 2-methyl group, linked via an acetamide bridge to a 4-(pyridin-3-yl)-1,3-thiazol-2-yl moiety. The quinazolinone scaffold is well-documented in medicinal chemistry for its role in modulating anti-inflammatory, antimicrobial, and kinase-inhibitory activities . The 6-fluoro substituent may enhance metabolic stability and electronegative interactions with biological targets, while the 2-methyl group could increase lipophilicity, influencing membrane permeability.
Properties
Molecular Formula |
C19H14FN5O2S |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H14FN5O2S/c1-11-22-15-5-4-13(20)7-14(15)18(27)25(11)9-17(26)24-19-23-16(10-28-19)12-3-2-6-21-8-12/h2-8,10H,9H2,1H3,(H,23,24,26) |
InChI Key |
GPLPMQIXLLJLRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. One common route starts with the preparation of the quinazolinone core, followed by the introduction of the thiazole and pyridine moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the thiazole or pyridine rings.
Scientific Research Applications
2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. Detailed studies on its binding affinity, selectivity, and downstream effects are crucial for understanding its pharmacological potential.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Research Findings and Implications
- Acetamide Linker: Thiazole-pyridine substituents improve polarity and hydrogen-bonding capacity compared to alkyl or simple aryl groups .
- Comparative Efficacy: While the target compound lacks explicit bioactivity data, its structural features suggest superior target engagement over ’s phenylquinazolinones and ’s chloro-isopropylphenyl analog.
- Limitations: Absence of in vivo data for the target compound necessitates caution. highlights that even potent anti-inflammatory quinazolinones may exhibit ulcerogenic effects, albeit milder than aspirin .
Biological Activity
The compound 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide is a synthetic derivative belonging to the quinazoline class. This compound has garnered interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article presents a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 350.35 g/mol. The structure incorporates a fluorinated quinazoline core, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H15FN4O2 |
| Molecular Weight | 350.35 g/mol |
| LogP | 2.8754 |
| Polar Surface Area | 57.316 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 2 |
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that this specific compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown effectiveness against pancreatic (Miapaca2) and prostate (DU145) cancer cells, with IC50 values in the nanomolar range, indicating potent antitumor activity compared to standard chemotherapeutics like gefitinib .
Mechanism of Action:
The anticancer effects are primarily attributed to the inhibition of key signaling pathways involved in tumor growth and proliferation. The compound acts as an inhibitor of several tyrosine kinases, including EGFR and FGFR-1, disrupting cellular signaling that promotes cancer progression .
Antimicrobial Activity
The compound also demonstrates promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Table: Antimicrobial Activity
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| E. faecalis | 8.33 |
| E. coli | 13.40 |
| Pseudomonas aeruginosa | 137.43 |
Structure-Activity Relationship (SAR)
The unique combination of functional groups in the compound enhances its biological activity compared to other derivatives lacking such modifications. The presence of the fluorine atom at the 6-position of the quinazoline ring is believed to play a pivotal role in increasing lipophilicity and enhancing binding affinity to biological targets.
Case Study:
A study exploring various analogs of quinazoline derivatives found that modifications at specific positions significantly altered their potency against cancer cells and bacteria. For example, compounds with additional electron-withdrawing groups exhibited enhanced activity due to improved interactions with target enzymes involved in cell signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
